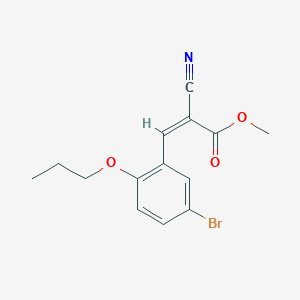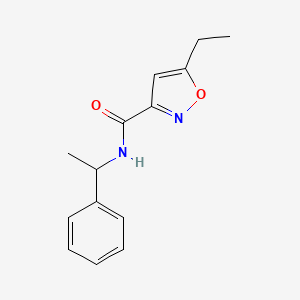![molecular formula C30H37N3O3 B4600880 N-cyclohexyl-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B4600880.png)
N-cyclohexyl-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
Overview
Description
N-cyclohexyl-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a useful research compound. Its molecular formula is C30H37N3O3 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.28349205 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry has led to the development of various dibenzodiazepine derivatives, focusing on their efficient synthesis and structural analysis. Studies have detailed methods for synthesizing dibenzodiazepine compounds, including "N-cyclohexyl-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide," through dehydrative cyclization and other cyclization techniques. These methods aim to enhance the yield and purity of the final products, which are then characterized using various spectroscopic techniques to confirm their structures (Matsuo, Yoshida, Ohta, & Tanaka, 1985); (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Pharmacological Potential
Several studies have explored the pharmacological potential of dibenzodiazepine derivatives, investigating their activities as analgesics and their potential application in treating conditions like schizophrenia and convulsions. The research highlights moderate analgesic activity in some dibenzodiazepine derivatives, suggesting their potential use in pain management (Matsuo, Yoshida, Ohta, & Tanaka, 1985). Additionally, the synthesis of novel derivatives aims to identify compounds with possible biological and pharmacological activities, targeting central nervous system disorders such as schizophrenia and epilepsy (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Molecular Interaction Studies
Research into the molecular interactions and tautomeric forms of dibenzodiazepine derivatives provides insight into their chemical behavior and potential biological interactions. Studies have investigated the dimeric associations and tautomeric forms of these compounds, contributing to a deeper understanding of their structural dynamics and potential reactivity, which could influence their pharmacological properties (Keller, Bhadbhade, & Read, 2012).
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(2-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O3/c1-30(2)17-23-28(25(34)18-30)29(21-13-7-10-16-26(21)36-3)33(24-15-9-8-14-22(24)32-23)19-27(35)31-20-11-5-4-6-12-20/h7-10,13-16,20,29,32H,4-6,11-12,17-19H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWPOTWXRKYULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCCC4)C5=CC=CC=C5OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4600798.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4600803.png)


![5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B4600821.png)
![ethyl 4-(cyclopropylmethyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4600831.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4600836.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide](/img/structure/B4600840.png)

![butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B4600857.png)
![2-[(2,4,5-trichlorophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4600874.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4600901.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4600903.png)
